N1,N8-Diacetylspermidine (hydrochloride)
Overview
Description
N1,N8-Diacetylspermidine (hydrochloride) is a diacetylated derivative of spermidine, a natural polyamine . It has been found in human urine and is elevated in the urine of patients with colorectal and urogenital malignancies . It is selectively elevated in those with malignant conditions over those with benign urogenital hyperplasias, making this polyamine a potential biomarker for cancer detection .
Synthesis Analysis
The synthesis of new N1,N8-diacetylspermidine (DiAcSpd) analogues having a linker with desired functional groups in the methylene skeleton, which have been designed by theoretical calculations, is described . The preparation of DiAcSpd supported on solid-phase resins, which have the potential to be used for the evolution of ligands by exponential enrichment (SELEX), has also been achieved .Molecular Structure Analysis
The molecular formula of N1,N8-Diacetylspermidine (hydrochloride) is C11H23N3O2 • HCl . The formal name is N-[4-[[3-(acetylamino)propyl]amino]butyl]-acetamide, monohydrochloride . The InChi Code is InChI=1S/C11H23N3O2.ClH/c1-10(15)13-8-4-3-6-12-7-5-9-14-11(2)16;/h12H,3-9H2,1-2H3,(H,13,15)(H,14,16);1H .Physical And Chemical Properties Analysis
N1,N8-Diacetylspermidine (hydrochloride) is a crystalline solid . Its solubility in DMSO is 0.1 mg/ml and in PBS (pH 7.2) is 10 mg/ml . The compound has a formula weight of 265.8 .Scientific Research Applications
Design and Synthesis of Analogues
The compound has been used in the design and synthesis of new N1,N8-diacetylspermidine (DiAcSpd) analogues . These analogues have a linker with desired functional groups in the methylene skeleton, which have been designed by theoretical calculations .
Solid-Phase Resin Support
N1,N8-Diacetylspermidine (DiAcSpd) has been prepared on solid-phase resins . This preparation has the potential to be used for the evolution of ligands by exponential enrichment (SELEX) .
Biomarker for Diagnosis of Malignancies
N1,N8-Diacetylspermidine (DiAcSpd) has potential to be a biomarker for the diagnosis of malignancies . It can be useful as prognostic indicators after treatment and during follow-up examination of cancer patients .
Involvement in Protein Synthesis
The compound interacts mainly with RNAs of nucleic acids and has been shown to be greatly involved in protein synthesis .
5. Role in Cell Proliferation and Differentiation N1,N8-Diacetylspermidine (DiAcSpd) plays many important roles in cell proliferation and differentiation . It is known that cell proliferation is significantly affected when polyamines are deficient or in excess .
6. Involvement in Human Health and Diseases Spermidine and its derivatives, including N1,N8-Diacetylspermidine (DiAcSpd), have been well studied because they are involved in human health and diseases .
Mechanism of Action
Target of Action
N1,N8-Diacetylspermidine (hydrochloride), also known as N-[4-[[3-(acetylamino)propyl]amino]butyl]-acetamide, monohydrochloride, is a diacetylated derivative of spermidine . Spermidine is a natural polyamine involved in cellular processes such as cell growth and proliferation
Mode of Action
It is known that polyamines like spermidine interact with dna, rna, and proteins within the cell, influencing various cellular processes .
Biochemical Pathways
Polyamines like spermidine are involved in various biochemical pathways, including dna synthesis, rna transcription, and protein translation .
Pharmacokinetics
It is known that n1,n8-diacetylspermidine is found in human urine .
Result of Action
N1,N8-Diacetylspermidine has been found to be elevated in the urine of patients with colorectal and urogenital malignancies . It is selectively elevated in those with malignant conditions over those with benign urogenital hyperplasias . This suggests that N1,N8-Diacetylspermidine may have a role in cancer progression and could potentially serve as a biomarker for cancer detection .
Action Environment
It is known that the levels of n1,n8-diacetylspermidine in the urine can be used as prognostic indicators after treatment and during follow-up examination of cancer patients .
Safety and Hazards
properties
IUPAC Name |
N-[4-(3-acetamidopropylamino)butyl]acetamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O2.ClH/c1-10(15)13-8-4-3-6-12-7-5-9-14-11(2)16;/h12H,3-9H2,1-2H3,(H,13,15)(H,14,16);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKXLCKGDFFGNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCNCCCNC(=O)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N8-Diacetylspermidine (hydrochloride) |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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